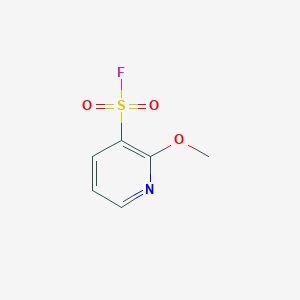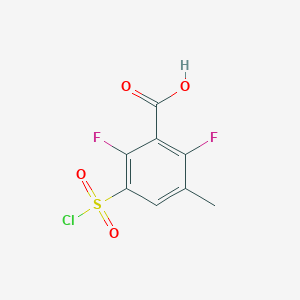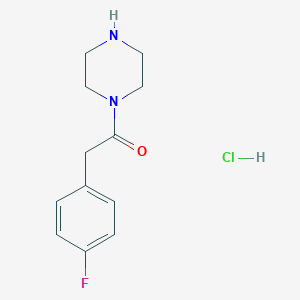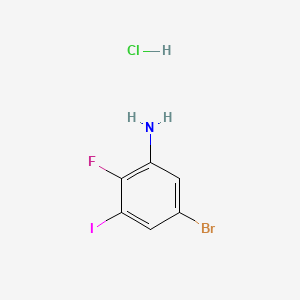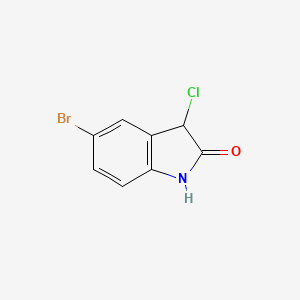
5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Material: The synthesis often begins with 2,3-dihydro-1H-indol-2-one.
Chlorination: The chlorination step can be performed using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are often employed to maintain consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine or chlorine substituents, potentially yielding dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups, creating a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound and its derivatives have shown promise in various assays. They are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, bacterial infections, and neurological disorders.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2,3-dihydro-1H-indol-2-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-chloro-2,3-dihydro-1H-indol-2-one: Lacks the bromine substituent, leading to different chemical and biological properties.
5-bromo-3-methyl-2,3-dihydro-1H-indol-2-one: The methyl group can alter the compound’s steric and electronic properties.
Uniqueness
The presence of both bromine and chlorine atoms in 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one makes it unique among indole derivatives. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H5BrClNO |
|---|---|
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
5-bromo-3-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5BrClNO/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,(H,11,12) |
Clé InChI |
NYSUUBCKDUOOJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(C(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
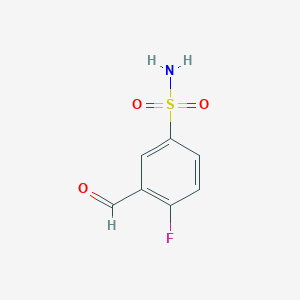

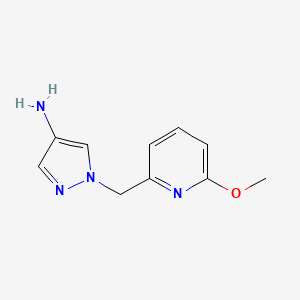
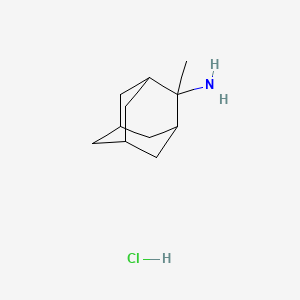

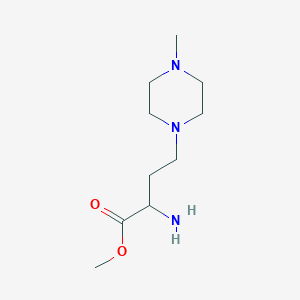
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
